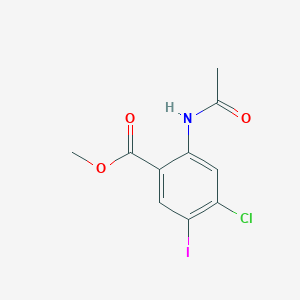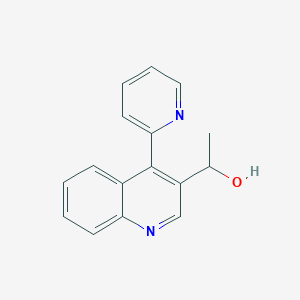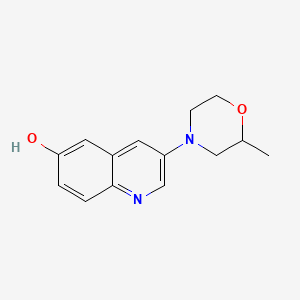
Methyl 2-acetamido-4-chloro-5-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetamido-4-chloro-5-iodobenzoate is a chemical compound with the molecular formula C10H9ClINO3 It is a derivative of benzoic acid and contains functional groups such as an acetamido group, a chloro group, and an iodo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-4-chloro-5-iodobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form an acetamido group.
Halogenation: Chlorination and iodination are carried out to introduce the chloro and iodo groups, respectively.
The reaction conditions for each step may vary, but common reagents include nitric acid for nitration, hydrogen gas with a catalyst for reduction, acetic anhydride for acetylation, and halogen sources such as chlorine gas and iodine for halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
Methyl 2-acetamido-4-chloro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidation states of the compound .
科学研究应用
Methyl 2-acetamido-4-chloro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-acetamido-4-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 4-acetamido-2-chloro-5-iodobenzoate: Similar structure but with different positions of functional groups.
Methyl 2-amino-5-chloro-3-iodobenzoate: Contains an amino group instead of an acetamido group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a methoxy group instead of an iodo group.
Uniqueness
Methyl 2-acetamido-4-chloro-5-iodobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
属性
分子式 |
C10H9ClINO3 |
|---|---|
分子量 |
353.54 g/mol |
IUPAC 名称 |
methyl 2-acetamido-4-chloro-5-iodobenzoate |
InChI |
InChI=1S/C10H9ClINO3/c1-5(14)13-9-4-7(11)8(12)3-6(9)10(15)16-2/h3-4H,1-2H3,(H,13,14) |
InChI 键 |
KVKVWWWWOCFYLR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)
![N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)






![2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13882795.png)



